molecular formula C12H18O6 B14677993 but-3-enoic acid;(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid CAS No. 32236-62-7

but-3-enoic acid;(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid

Katalognummer: B14677993
CAS-Nummer: 32236-62-7
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: IPJYYPQWXQGMEY-LNKPDPKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate is a complex polymeric compound. It is formed by the polymerization of 2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester with ethenyl acetate. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate typically involves the polymerization of 2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester with ethenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired polymer properties .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms for different applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized polymer derivatives, while substitution reactions can result in polymers with modified functional groups .

Wissenschaftliche Forschungsanwendungen

2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butenedioic acid (2Z)-, mono(2-methylpropyl) ester, polymer with ethenyl acetate is unique due to its specific polymeric structure and the combination of monomers used in its synthesis. This uniqueness imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

32236-62-7

Molekularformel

C12H18O6

Molekulargewicht

258.27 g/mol

IUPAC-Name

but-3-enoic acid;(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4.C4H6O2/c1-6(2)5-12-8(11)4-3-7(9)10;1-2-3-4(5)6/h3-4,6H,5H2,1-2H3,(H,9,10);2H,1,3H2,(H,5,6)/b4-3-;

InChI-Schlüssel

IPJYYPQWXQGMEY-LNKPDPKZSA-N

Isomerische SMILES

CC(C)COC(=O)/C=C\C(=O)O.C=CCC(=O)O

Kanonische SMILES

CC(C)COC(=O)C=CC(=O)O.C=CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.